Product packaging for 3-(2-Methoxyethyl)phenol(Cat. No.:CAS No. 32846-01-8)

3-(2-Methoxyethyl)phenol

Cat. No.: B130074
CAS No.: 32846-01-8
M. Wt: 152.19 g/mol
InChI Key: UKYIABNYSBNFHT-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)phenol is a fine chemical with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound is offered as an in-house impurity and is categorized as a pharmaceutical intermediate and standard, indicating its primary value in analytical chemistry and quality control within pharmaceutical development . Researchers utilize this compound as a reference standard to identify and quantify impurities in active pharmaceutical ingredients (APIs), ensuring product purity and compliance with regulatory guidelines. The chemical structure features a phenol group meta-substituted with a 2-methoxyethyl chain. Proper handling procedures should be followed, as the compound carries hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315 (causes skin irritation) . For product integrity, it is recommended to store the material sealed in a dry environment at room temperature . This product is explicitly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B130074 3-(2-Methoxyethyl)phenol CAS No. 32846-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYIABNYSBNFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411318
Record name 3-(2-methoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32846-01-8
Record name 3-(2-methoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 2 Methoxyethyl Phenol and Its Direct Precursors

Foundational Organic Synthesis Routes

Traditional synthetic approaches to 3-(2-Methoxyethyl)phenol and its immediate precursors often rely on well-established organic reactions, including phenolic alkylation and aromatic substitution.

Phenolic Alkylation Reactions

Phenolic alkylation is a direct method for introducing the 2-methoxyethyl group onto a phenol (B47542) ring. This typically involves the reaction of a phenol with an appropriate alkylating agent in the presence of a base. alfa-chemistry.com The reactivity of the phenol and the choice of alkylating agent are crucial for the success of this method.

One common strategy involves the Williamson ether synthesis, where a phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide. alfa-chemistry.com For the synthesis of related phenolic ethers, various alcohols like methanol (B129727) and ethanol (B145695) have been successfully employed. core.ac.uk The choice of base and solvent system is critical to optimize the reaction, with alkali metal hydroxides or carbonates being common choices. alfa-chemistry.comslchemtech.com

The alkylation of phenols can also be achieved using diazoalkanes or through reactions with olefins under acidic catalysis. alfa-chemistry.comslchemtech.com For instance, the reaction of phenol with olefins can be catalyzed by various acids, including traditional homogeneous catalysts like sulfuric acid and aluminum chloride, as well as heterogeneous catalysts. researchgate.net

A notable example is the synthesis of 2-(2-Methoxyethyl)phenol, a regioisomer of the target compound, which can be prepared by reacting a phenoxide with 2-methoxyethyl halides. This highlights the importance of regioselectivity in phenolic alkylation, as the hydroxyl group directs substitution to the ortho and para positions. byjus.com

Aromatic Substitution Approaches

Aromatic substitution reactions provide an alternative pathway to the carbon skeleton of this compound, often involving the functionalization of a pre-existing benzene (B151609) ring.

A key strategy is the Friedel-Crafts acylation, a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. scirp.orgtamu.edumasterorganicchemistry.com For instance, the acylation of anisole (B1667542) with acetyl chloride in the presence of aluminum chloride can yield methoxyacetophenone isomers. tamu.eduyoutube.com Subsequent reduction of the keto group and potential demethylation of the methoxy (B1213986) group would be required to arrive at the target phenol. The choice of catalyst is critical, as strong Lewis acids like aluminum chloride can sometimes lead to demethylation of methoxy groups. stackexchange.com Milder catalysts, such as certain zeolites or rare earth metal triflates, have been explored to improve selectivity and avoid side reactions. scirp.orgstackexchange.com

Another approach involves the use of Grignard reagents. A patent describes a method starting with p-chlorophenol or p-bromophenol, where the phenolic hydroxyl group is first protected. A Grignard reagent is then formed and reacted with ethylene (B1197577) oxide to introduce the two-carbon side chain. Subsequent etherification and deprotection yield the final product. google.com This multi-step process allows for the controlled construction of the desired molecule. A similar Grignard-based synthesis has been applied to produce m-aryloxy phenols. encyclopedia.pub

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors has benefited from the development of advanced catalytic systems.

Palladium-Catalyzed Arylation Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Buchwald-Hartwig amination, for example, is a powerful method for creating carbon-nitrogen bonds using a palladium catalyst and has been extended to the formation of carbon-oxygen bonds in the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically involves an aryl halide or triflate and an alcohol in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.org The development of bulky, electron-rich phosphine ligands has been crucial for the success and broad applicability of these reactions. youtube.com

While direct palladium-catalyzed C-O bond formation is a key application, related cross-coupling reactions like the Suzuki-Miyaura coupling are also relevant for constructing the carbon framework of precursors. mdpi.com These reactions offer a versatile means to connect different aromatic fragments.

Heterogeneous and Homogeneous Catalysis in C-C and C-O Bond Formation

Both heterogeneous and homogeneous catalysts play significant roles in the synthesis of phenolic compounds and their derivatives. Homogeneous catalysts, such as soluble palladium or nickel complexes, offer high activity and selectivity under mild conditions. acs.orgresearchgate.net For instance, nickel catalysis has been effectively used for the cross-coupling of phenol derivatives. acs.org Gold catalysts have also shown promise in the formation of phenol derivatives from alkynes. mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. scilit.com Zeolites, for example, have been used as catalysts in Friedel-Crafts acylations, providing a more environmentally friendly alternative to traditional Lewis acids. scirp.org Solid base catalysts, such as MgO and Li/MgO, have been employed in the synthesis of phenyl ethyl methyl ether, a related compound, highlighting the potential of heterogeneous systems in etherification reactions. researchgate.net The use of supported metal catalysts, such as palladium on charcoal, is also common, particularly in hydrogenation reactions for the reduction of functional groups. prepchem.comgoogle.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Key factors include temperature, reaction time, catalyst loading, and the choice of solvent and reagents.

For instance, in the synthesis of a metoprolol (B1676517) intermediate, which shares a similar structural motif, reaction parameters such as enzyme concentration, temperature, and solvent were systematically optimized to maximize enantioselectivity and conversion. rsc.org Similarly, in the synthesis of phenolic ethers via Baeyer-Villiger oxidation, a statistical experimental design was used to identify the optimal conditions for achieving a high yield. core.ac.uk

In industrial settings, process optimization is crucial for economic viability. A patent for the manufacture of metoprolol, which involves a 4-(2-methoxyethyl)phenol (B22458) intermediate, highlights the optimization of reaction temperatures and molar ratios of reactants to improve purity and yield, thereby avoiding the need for purification of intermediates. google.com The development of one-pot processes, where multiple reaction steps are carried out in the same vessel, can also significantly improve efficiency and reduce waste. core.ac.uk

Furthermore, the choice of reagents can have a significant impact on yield and sustainability. The use of less hazardous and more environmentally benign reagents, such as dimethyl carbonate as a methylating agent, is a key strategy for developing greener synthetic routes. researchgate.net

Below is an interactive data table summarizing various synthetic approaches and key parameters for related phenolic compounds.

Reaction Type Catalyst/Reagent Substrate(s) Product Key Conditions Yield/Selectivity Reference
Friedel-Crafts AcylationMordenite ZeoliteAnisole, Acetic Anhydride4-MethoxyacetophenoneAcetic Acid Solvent, 2-3 hours>99% conversion, >99% selectivity scirp.org
Phenolic Ether SynthesisLi/MgO2-Phenylethanol, Dimethyl CarbonatePhenyl Ethyl Methyl Ether180°C, 1:10.5 mole ratio95% conversion, 98% selectivity researchgate.net
Grignard ReactionMg, Ethylene Oxidep-Chlorophenol (protected)p-Hydroxyphenylethanol (protected)Ether or THF solventHigh yield reported google.com
HydrogenationPalladium on Charcoal1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol60°C, 6 bar H₂Not specified prepchem.com
EtherificationKOH, Epichlorohydrin (B41342)4-(2-methoxyethyl)phenol3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propaneRoom temperature51% yield acgpubs.org

Solvent Effects on Reaction Efficacy

The choice of solvent plays a pivotal role in the efficacy of the Williamson ether synthesis. Aprotic polar solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly employed as they can effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more available for reaction. wikipedia.orgbyjus.com Protic solvents, on the other hand, can solvate the alkoxide ion through hydrogen bonding, thereby reducing its nucleophilicity and slowing down the reaction rate. wikipedia.org In some cases, solvent-free conditions using a solid base like potassium carbonate have also been shown to be effective for the etherification of phenols, offering an environmentally benign alternative. researchgate.net The reaction of sodium β-naphthoxide with benzyl (B1604629) bromide has been studied in various solvents, demonstrating that the solvent medium significantly impacts the kinetics and selectivity, influencing the ratio of O-alkylation to C-alkylation products. rsc.org

Temperature and Pressure Control

Temperature is a critical parameter in directing the outcome of the Williamson ether synthesis. The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.orgbyjus.com However, higher temperatures can also promote competing elimination reactions, particularly with secondary and tertiary alkyl halides. wikipedia.org Therefore, careful temperature control is necessary to maximize the yield of the desired ether product. While pressure is not a primary variable in the liquid-phase Williamson ether synthesis, it can be a factor in related reactions, such as the hydrogenation of precursors. For instance, the hydrogenation of 2-methoxy-1-(4-hydroxyphenyl)ethanone to 4-(2-methoxyethyl)phenol is carried out under hydrogen pressure (e.g., 45 psi). ias.ac.in

Mechanistic Elucidation of Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution. The key transformations in the synthesis of this compound are the reduction of the ketone and the Williamson ether synthesis.

Elucidation of Rate-Determining Steps

In the Williamson ether synthesis, which proceeds via an SN2 mechanism, the reaction occurs in a single, concerted step where the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide, and the halide leaving group departs simultaneously. wikipedia.org As this is a bimolecular process, the rate of the reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The rate-determining step is this single molecular collision and bond-forming/bond-breaking event. Factors that influence the accessibility of the electrophilic carbon (steric hindrance) and the stability of the transition state will affect the reaction rate.

Identification of Transition States

The transition state of the SN2 reaction in the Williamson ether synthesis involves a pentacoordinate carbon atom where the nucleophilic alkoxide is forming a bond and the leaving group (halide) is breaking its bond. wikipedia.org The geometry of this transition state is trigonal bipyramidal. The energy of this transition state dictates the activation energy of the reaction and is influenced by factors such as the nature of the alkyl group, the leaving group, and the solvent.

In the context of the biocatalytic reduction of ketones, the transition state is formed within the highly specific environment of the enzyme's active site. The enzyme stabilizes the transition state of the hydride transfer from the cofactor to the carbonyl carbon, thereby lowering the activation energy and accelerating the reaction. Computational studies on related systems, such as the reaction of β-naphthoxide with benzyl bromide, have been used to model the transition states for both O- and C-alkylation, providing insights into the factors controlling selectivity. rsc.org

Derivatization Strategies and Analogue Development of 3 2 Methoxyethyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and nucleophilicity. Etherification, esterification, amidation, and sulfonylation represent key strategies to transform this functional group, thereby altering the molecule's steric and electronic characteristics.

Etherification and Esterification Reactions

Etherification: The conversion of the phenolic hydroxyl group into an ether is a common and versatile derivatization strategy. The Williamson ether synthesis is the most prominent method, involving the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. masterorganicchemistry.combyjus.com For 3-(2-Methoxyethyl)phenol, this reaction is typically performed using a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent. byjus.comacgpubs.org The resulting phenoxide then readily displaces a halide from an electrophile, such as epichlorohydrin (B41342) or an alkyl bromide, to form the corresponding glycidyl (B131873) ether or alkyl ether. acgpubs.org While specific examples for the meta-isomer are not extensively documented, the reaction of the related 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin is a well-established step in the synthesis of metoprolol (B1676517) and its impurities. acgpubs.org

Esterification: Phenols can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. ontosight.ai This transformation not only masks the phenolic hydroxyl group but also introduces a new functional moiety. The direct Fischer esterification with a carboxylic acid requires a strong acid catalyst. A more common laboratory method involves reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Enzymatic esterification, using lipases, also presents a green alternative for highly selective acylation. google.com

Amidation and Sulfonylation Strategies

Amidation (Carbamate Formation): The phenolic hydroxyl group can react with isocyanates (R-N=C=O) to form carbamate (B1207046) derivatives. This reaction provides a direct route to introduce an amide-like linkage. For example, a phenol can be treated with methyl isocyanate in the presence of a base like potassium carbonate to yield the corresponding methylcarbamate. google.com This method allows for the incorporation of a diverse range of substituents depending on the isocyanate used. While direct synthesis from this compound is not explicitly detailed, the formation of carbamates from phenolic precursors is a general and reliable transformation. google.com

Sulfonylation: The reaction of this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonate ester. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for further functionalization by converting the hydroxyl group into a more reactive moiety. Furthermore, the sulfonate group itself can be a key pharmacophore in certain drug candidates. The synthesis of a complex benzoxazole (B165842) derivative from related precursors involves a sulfonylation step using p-toluenesulfonic acid. ias.ac.in

Modifications of the Methoxyethyl Side Chain

Oxidation and Reduction Chemistry of the Side Chain

Oxidation: The alkyl side chain of an aromatic compound can be susceptible to oxidation, particularly at the benzylic position—the carbon atom directly attached to the ring. orgoreview.comlibretexts.orgleah4sci.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl chain to a carboxylic acid, provided there is at least one benzylic hydrogen. orgoreview.comlibretexts.org Applying this to this compound could potentially cleave the ethyl group and oxidize the benzylic carbon to form 3-hydroxybenzoic acid. A more controlled oxidation could potentially target the second carbon of the ethyl chain to yield a ketone, such as 1-(3-hydroxyphenyl)-2-methoxyethanone. The synthesis of the related 4-(2-methoxyethyl)phenol often starts from 4-hydroxyacetophenone, which is reduced, indicating that oxidation of the side chain back to a ketone is a feasible transformation. google.comias.ac.ingoogle.comjustia.com

Reduction (Ether Cleavage/Demethylation): The methyl ether of the side chain can be cleaved to reveal a primary alcohol. This demethylation can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). researchgate.netorganic-chemistry.org This reaction would convert this compound into 3-(2-hydroxyethyl)phenol, a diol that offers two hydroxyl groups for further, potentially selective, derivatization. Catalytic methods for demethylation are also being explored. google.com

Halogenation and Amination of the Aliphatic Moiety

Halogenation: The introduction of a halogen to the aliphatic side chain can be accomplished through radical substitution. The benzylic position is particularly susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 3-(1-bromo-2-methoxyethyl)phenol. Halogenated aliphatic hydrocarbons are versatile intermediates for subsequent nucleophilic substitution reactions. libretexts.orgsci-hub.se

Amination: Direct amination of the side chain is challenging. A more common strategy involves a two-step process: halogenation of the side chain as described above, followed by nucleophilic substitution with an amine. For instance, the bromo derivative could be reacted with various primary or secondary amines to introduce an amino group at the benzylic position. Another approach could involve the amination of an α-aryl methyl ether using nickel catalysis, although this is a more advanced method. libretexts.org A further possibility is the conversion of the side-chain primary alcohol (obtained from demethylation) into a good leaving group (like a tosylate) and subsequent displacement with an amine or azide (B81097) followed by reduction.

Synthesis of Polyfunctionalized Phenolic Structures

Beyond the existing functional groups, the aromatic ring of this compound is itself a substrate for electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups such as nitro, halogen, and acyl groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho, para-director, while the methoxyethyl group is a weakly activating ortho, para-director.

In this compound, with substituents at the 1 and 3 positions, the hydroxyl group strongly directs incoming electrophiles to positions 2, 4, and 6. The methoxyethyl group directs to positions 2, 4, and 6 relative to itself (which are absolute positions 2, 4, and 5). The powerful activating effect of the hydroxyl group is dominant, making positions 2, 4, and 6 the most probable sites of substitution.

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, likely at the 4- or 6-positions. researchgate.netacs.orgresearchgate.net The synthesis of 4-Amino-3-(2-methoxyethyl)phenol strongly implies a nitration step at the 4-position, followed by reduction of the nitro group.

Halogenation: Reaction with bromine (Br₂) in a non-polar solvent can lead to monobromination at the most activated positions. Using aqueous bromine would likely lead to polysubstitution.

Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like AlCl₃, can introduce a keto group onto the ring, typically at the less sterically hindered 4- or 6-positions. libretexts.orgechemi.comsigmaaldrich.commasterorganicchemistry.com Friedel-Crafts alkylation is also possible but is often more difficult to control and prone to rearrangements. libretexts.org

These ring functionalization reactions significantly expand the structural diversity of analogues that can be derived from the this compound scaffold.


Table of Mentioned Compounds

Development of Complex Molecular Architectures Featuring the this compound Scaffold

The this compound moiety can be integrated into larger and more complex molecular structures, leading to the creation of macrocycles, spiro compounds, and other elaborate architectures.

Macrocycles are large ring structures that often exhibit unique host-guest chemistry and have applications in areas such as catalysis and materials science. chimia.chcnr.it The this compound unit can be incorporated into macrocyclic frameworks through various synthetic strategies. researchgate.net One common approach involves the reaction of a difunctionalized derivative of this compound with a suitable linking molecule under high-dilution conditions to favor intramolecular cyclization over polymerization. researchgate.net The resulting macrocycles can possess well-defined cavities and specific conformations, making them of interest for molecular recognition studies. chimia.ch The synthesis of such complex structures often requires multi-step procedures and careful control of reaction conditions. cnr.it

Spirophosphazenes are compounds containing a phosphorus-nitrogen backbone with spirocyclic substitution patterns. The synthesis of spirophosphazene derivatives incorporating the this compound scaffold would involve the reaction of a suitable phosphazene precursor, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆), with a derivative of this compound that can act as a dinucleophile. This would typically be a derivative where a second reactive group has been introduced, for example, an amino or hydroxyl group at a specific position on the aromatic ring or on the methoxyethyl side chain. The reaction would proceed via nucleophilic substitution of the chlorine atoms on the phosphazene ring, leading to the formation of a spirocyclic structure where the this compound-derived unit bridges two phosphorus atoms.

The conjugation of the this compound scaffold with pyridine moieties can lead to the formation of ligands with interesting coordination properties, as pyridine is a well-known coordinating group. researchgate.net The synthesis of such conjugates can be achieved through various coupling reactions. For example, a halogenated derivative of this compound could be coupled with a pyridineboronic acid derivative under Suzuki coupling conditions. ntnu.no Alternatively, a pyridine derivative containing a suitable leaving group could be reacted with the phenolic hydroxyl group of this compound in a nucleophilic aromatic substitution reaction. The resulting pyridine-phenol conjugates can act as bidentate or tridentate ligands for a variety of metal ions. nih.gov

Conjugate Type Synthetic Strategy Potential Application
Pyridine-PhenolSuzuki Coupling, Nucleophilic Aromatic SubstitutionMetal Ligands

Morpholine (B109124) is a six-membered heterocyclic amine that is a common structural motif in medicinal chemistry. researchgate.net The introduction of a morpholine substituent onto the this compound backbone can be accomplished through several synthetic routes. organic-chemistry.org One approach involves the reductive amination of a formylated derivative of this compound with morpholine. Another method could involve the alkylation of morpholine with a suitably functionalized this compound derivative bearing a leaving group. The resulting morpholine-substituted phenols are of interest for their potential biological activities and as building blocks for more complex molecules. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives from a prochiral starting material is a cornerstone of modern medicinal chemistry, enabling the exploration of stereoisomer-specific biological activities. While extensive research has been conducted on the stereoselective derivatization of the structurally related 4-(2-methoxyethyl)phenol, a key intermediate in the synthesis of the beta-blocker metoprolol, there is a notable scarcity of published literature specifically detailing the stereoselective synthesis of chiral derivatives starting from this compound.

However, established methodologies in asymmetric synthesis can be applied to this compound to generate chiral derivatives. These strategies primarily focus on introducing chirality through reactions involving the phenolic hydroxyl group or by modifying the aromatic ring. The main approaches include enzymatic kinetic resolution of a racemic intermediate and the use of chiral catalysts or auxiliaries in the synthesis of key chiral building blocks.

One of the most effective and widely used methods for obtaining enantiomerically pure compounds is through kinetic resolution. This technique can be applied to a racemic mixture of a derivative of this compound. For instance, a racemic chlorohydrin, which can be synthesized from this compound and epichlorohydrin, could be subjected to enzymatic acylation. Lipases are commonly employed for this purpose due to their ability to selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

A well-documented example of this approach is the kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, an intermediate for metoprolol derived from the 4-isomer. rsc.org In this process, Pseudomonas fluorescens lipase (B570770) (PFL) is used to selectively acylate the (R)-enantiomer. rsc.org The reaction conditions are optimized to achieve high enantiomeric excess for both the acylated product (eep) and the remaining substrate (ees). rsc.org A similar strategy could theoretically be applied to the corresponding derivative of this compound.

The following table summarizes the optimized conditions for the kinetic resolution of the 4-isomer's derivative, which could serve as a starting point for developing a similar resolution for the 3-isomer's derivative. rsc.org

Table 1: Optimized Parameters for Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens Lipase rsc.org

Parameter Optimal Condition
Enzyme Pseudomonas fluorescens lipase (PFL)
Substrate Concentration 10 mM
Enzyme Concentration 400 IU
Acyl Donor Vinyl acetate (B1210297)
Solvent Toluene
Temperature 30 °C
Reaction Time 3 h
Results
Conversion (C) 50.5%
Enantiomeric Excess of Product (eep) 97.2%
Enantiomeric Excess of Substrate (ees) 95.4%

Another powerful strategy for stereoselective synthesis is the use of chiral catalysts. For the synthesis of chiral epoxide intermediates, which are versatile building blocks, asymmetric epoxidation methods can be employed. While not specifically documented for this compound, the Sharpless asymmetric epoxidation could be adapted. More directly, the reaction of the phenol with a chiral epihalohydrin, such as (R)-epichlorohydrin or (S)-epichlorohydrin, in the presence of a base, is a common method to introduce a chiral glycidyl ether side chain. google.com

Furthermore, chiral salen catalysts have been effectively used in the reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin to produce (R)-1-[4-(2-methoxyethyl)phenoxy]-3-chloro-2-propanol with high stereoselectivity. google.com This approach minimizes racemization and allows for the synthesis of enantiomerically pure intermediates under mild conditions. google.com

The table below outlines a representative catalytic system for the synthesis of a chiral chlorohydrin from the 4-isomer, illustrating a potential pathway for the derivatization of this compound. google.com

Table 2: Chiral Salen Catalyst System for the Synthesis of (R)-1-[4-(2-methoxyethyl)phenoxy]-3-chloro-2-propanol google.com

Component Function Details
4-(2-Methoxyethyl)phenol Starting Material Reactant
(R)-Epichlorohydrin Chiral Building Block Source of chirality
Chiral Salen Catalyst Catalyst Provides stereocontrol
Dichloromethane Solvent Reaction medium
Temperature Reaction Condition 5-10 °C

Chiral auxiliaries also represent a viable method for introducing stereocenters. A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone derivative has been used in the synthesis of (S)-metoprolol from 4-(2-methoxyethyl)phenol. tubitak.gov.tr This strategy involves reacting the phenol with a sulfonic acid ester of (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one to form a key intermediate with a defined stereocenter. tubitak.gov.tr

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(2-Methoxyethyl)phenol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the methoxy (B1213986) group.

The aromatic region would likely display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the aromatic ring are chemically non-equivalent and would give rise to four distinct signals. Their chemical shifts and coupling constants would be influenced by the electron-donating effects of the hydroxyl and methoxyethyl substituents.

The ethyl side chain is expected to produce two triplet signals. The methylene group adjacent to the aromatic ring would appear at a specific chemical shift, influenced by the aromatic ring's shielding/deshielding effects. The other methylene group, bonded to the methoxy group, would also present as a triplet, with its chemical shift influenced by the electronegative oxygen atom. The three protons of the methoxy group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic C-H6.6 - 7.2m-
Ar-CH₂-~2.8t~7
-CH₂-O-~3.6t~7
-OCH₃~3.4s-
-OHVariablebr s-

Note: This is a predicted data table based on general principles and data from similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals for the aromatic carbons, with the carbon atom attached to the hydroxyl group appearing at a downfield chemical shift due to the deshielding effect of the oxygen atom. The carbon bearing the methoxyethyl substituent would also be shifted downfield. The remaining four aromatic carbons would have chemical shifts typical for a substituted benzene ring.

The aliphatic side chain would exhibit three distinct signals: one for the methyl carbon of the methoxy group and two for the methylene carbons of the ethyl chain. The chemical shifts of these carbons are influenced by their proximity to electronegative oxygen atoms and the aromatic ring. For comparison, the closely related 3-methoxyphenol (B1666288) shows aromatic carbon signals in the range of 102-161 ppm and a methoxy carbon signal at approximately 55 ppm rsc.org.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-OH~155
C-CH₂~140
Aromatic C-H~113-130
Ar-CH₂-~38
-CH₂-O-~72
-OCH₃~59

Note: This is a predicted data table based on general principles and data from similar compounds.

Two-dimensional (2D) NMR techniques are invaluable for establishing detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be expected between the two methylene groups of the ethyl chain, confirming their direct connectivity. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This would confirm the assignments of the methoxy group, the two methylene groups, and the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this compound, NOESY could show correlations between the protons of the Ar-CH₂ group and the ortho-protons on the aromatic ring, providing further confirmation of the substituent's position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂O₂), the calculated exact mass is 152.08373 u. An HRMS experiment would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for phenols is the loss of a hydrogen atom from the hydroxyl group, followed by the loss of carbon monoxide (CO) from the aromatic ring docbrown.info. Another likely fragmentation pathway for this compound would involve cleavage of the ethyl side chain. Cleavage of the bond between the two methylene groups could lead to the formation of a stable benzylic cation. Alternatively, cleavage of the ether bond could also occur. A significant peak would be expected at m/z 107, corresponding to the hydroxytropylium ion, which is a common fragment for substituted phenols. The presence of an ether linkage introduces additional fragmentation possibilities, such as the loss of a methoxy radical (•OCH₃) or a methoxyethyl radical (•CH₂CH₂OCH₃).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment Ion
152[M]⁺• (Molecular Ion)
137[M - CH₃]⁺
121[M - OCH₃]⁺
107[M - CH₂CHO]⁺• or [C₇H₇O]⁺ (Hydroxytropylium ion)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Note: This is a predicted data table based on general fragmentation principles for phenols and ethers.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of molecular bonds. By measuring the absorption or scattering of radiation, these techniques provide a molecular fingerprint, enabling the identification of functional groups and offering insights into the compound's structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral pattern.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. A prominent, broad band is expected in the region of 3550–3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. The presence of the aromatic ring gives rise to C=C stretching vibrations, which typically appear as sharp peaks between 1600 and 1440 cm⁻¹. Furthermore, two distinct C-O stretching vibrations are anticipated: one for the aryl ether linkage (C-O-C) and another for the phenolic C-O bond, with absorptions generally found between 1260-1000 cm⁻¹. The aliphatic C-H stretching from the methoxyethyl side chain would be observed just below 3000 cm⁻¹.

While a specific spectrum for this compound is not publicly available, data from its isomer, 4-(2-Methoxyethyl)phenol (B22458), provides a reliable reference for expected peak locations. nih.gov

Interactive Table: Expected FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3550–3200O-H Stretch (H-bonded)Phenolic HydroxylStrong, Broad
~3100–3000C-H StretchAromaticMedium-Weak
~2950–2850C-H StretchAliphatic (CH₂, CH₃)Medium
~1600, ~1470C=C StretchAromatic RingMedium-Strong
~1240C-O StretchAryl Ether (Ar-O-C)Strong
~1115C-O StretchAliphatic Ether (C-O-C)Strong

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. wikipedia.org

In the analysis of this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the C-C backbone of the side chain. Strong signals are expected for the symmetric "ring breathing" vibration of the benzene ring, typically found near 1000 cm⁻¹. Aromatic C-H stretching vibrations also produce distinct Raman signals above 3000 cm⁻¹. The technique is highly effective in differentiating between positional isomers, suggesting that the Raman spectra of this compound and its 4-isomer would exhibit subtle but distinct differences in their fingerprint regions (below 1500 cm⁻¹). scbt.com

Interactive Table: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3060C-H StretchAromaticStrong
~2930C-H StretchAliphatic (CH₂, CH₃)Medium
~1600C=C StretchAromatic RingStrong
~1000Ring BreathingAromatic RingVery Strong
~800C-H Bend (out-of-plane)AromaticMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions within the benzene ring.

The phenol (B47542) chromophore typically exhibits a primary absorption band (λmax) around 270-280 nm. The presence of substituents on the benzene ring can cause a shift in this absorption maximum. For this compound, the methoxyethyl group is an ortho, para-directing group with a weak activating effect. Its placement at the meta position relative to the hydroxyl group would result in an absorption spectrum similar to that of phenol itself. A primary absorption maximum (λmax) is expected around 275 nm, with a potential secondary band near 220 nm. The compound is colorless as these absorptions occur entirely within the ultraviolet range.

Interactive Table: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Electronic TransitionChromophoreSolvent
~275 nmπ → πBenzene RingEthanol (B145695)/Methanol (B129727)
~220 nmπ → πBenzene RingEthanol/Methanol

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is indispensable for separating this compound from starting materials, by-products, and degradation products. This separation allows for accurate purity determination and the identification and quantification of impurities.

Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, direct analysis can sometimes lead to peak tailing. To mitigate this, derivatization is often employed, for instance, by converting the phenol into its more volatile trimethylsilyl (B98337) (TMS) ether using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

When coupled with a Mass Spectrometer (GC-MS), this technique provides definitive identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molar mass: 152.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 152. Key fragmentation would likely involve the cleavage of the side chain. A prominent fragment at m/z 107 (loss of -CH₂OCH₃) would be expected, corresponding to a hydroxytropylium ion, a common fragment for phenols with alkyl side chains. Another significant peak would be expected at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment. A study on the isomers of methoxyethyl phenol confirms the utility of GC-MS for their characterization and separation. researchgate.net

Interactive Table: Expected GC-MS Data for this compound

m/zProposed FragmentIdentity
152[M]⁺Molecular Ion
107[M - C₂H₅O]⁺Loss of methoxyethyl group
77[C₆H₅]⁺Phenyl cation
45[C₂H₅O]⁺Methoxyethyl cation

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile compounds and for analyzing complex mixtures. For phenolic compounds, reversed-phase HPLC is the most common approach. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol.

Detection is commonly achieved using a UV detector set at the compound's λmax (~275 nm). When coupled with mass spectrometry (LC-MS), HPLC provides powerful impurity profiling capabilities, enabling the determination of the molecular weights of unknown impurities. This is crucial for understanding the reaction process and the stability of the final product. The analysis of Metoprolol (B1676517) and its related compounds, which include phenolic intermediates, is well-established using HPLC and LC-MS, providing robust starting points for method development for this compound. scbt.comthegoodscentscompany.com

Interactive Table: Typical HPLC Method Parameters for this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water gradient
Flow Rate 1.0 mL/min
Detection UV at 275 nm or Mass Spectrometry
Temperature Ambient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective analytical technique widely employed to monitor the progress of chemical reactions. ksu.edu.sa Its simplicity and high sensitivity make it an invaluable tool in synthetic chemistry for determining the point at which a reaction is complete, thus preventing the formation of side products and simplifying the work-up and purification processes. ksu.edu.sarsc.org In the context of reactions involving this compound, TLC is instrumental in tracking the consumption of the starting material and the formation of the desired product.

The fundamental principle of TLC, like all chromatographic techniques, relies on the differential partitioning of compounds between a stationary phase and a mobile phase. ualberta.ca The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel or alumina, coated onto an inert backing such as a glass or aluminum sheet. rsc.orgwisc.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. ualberta.ca

During reaction monitoring, a small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside a spot of the starting material, in this case, this compound. tanta.edu.eg As the solvent front ascends the plate, the components of the spotted mixture travel at different rates depending on their polarity and their affinity for the stationary and mobile phases. ualberta.ca Generally, more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel shorter distances, resulting in lower Retention Factor (Rf) values. wisc.edu Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher Rf values. wisc.edu The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.ca

The selection of an appropriate mobile phase is crucial for achieving good separation of the components in the reaction mixture. The polarity of the eluent should be optimized to ensure that the Rf values of the key compounds fall within a suitable range, typically between 0.3 and 0.7, for clear visualization and differentiation. ualberta.ca For phenolic compounds like this compound, various solvent systems can be employed, often consisting of a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). ksu.edu.saresearchgate.net The ratio of these solvents is adjusted to achieve the desired separation.

Since this compound and many of its reaction products are colorless, visualization of the separated spots on the TLC plate requires specific techniques. plantextractwholesale.com A common non-destructive method is the use of a UV lamp, as aromatic compounds often absorb UV light and appear as dark spots on a fluorescent background. libretexts.org Destructive methods involve spraying the plate with or dipping it in a chemical reagent that reacts with the compounds to produce colored spots. plantextractwholesale.comlibretexts.org For phenols, a ferric chloride (FeCl₃) spray is an excellent visualization agent, typically producing distinctively colored spots. plantextractwholesale.comfiu.edu Another widely used general-purpose visualization agent is iodine vapor, which can reveal a wide range of organic compounds. plantextractwholesale.comsilicycle.com

The progress of a reaction is monitored by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product. The reaction is generally considered complete when the spot of the starting material is no longer visible on the TLC plate.

Table 1: Representative TLC Data for Monitoring a Reaction of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization MethodAppearance
This compound (Starting Material)7:30.45Ferric Chloride SprayBlue-Green Spot
Product7:30.60Ferric Chloride SprayBrown Spot
Reaction Mixture (t = 1 hr)7:30.45 and 0.60Ferric Chloride SprayTwo spots visible
Reaction Mixture (t = 4 hr)7:30.60Ferric Chloride SprayOnly product spot visible

This table is for illustrative purposes. Actual Rf values will vary depending on the specific reaction, product, and TLC conditions.

Chiroptical Methods for Enantiomeric Purity Determination (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, it can be used as a precursor in the synthesis of chiral derivatives. This is typically achieved by reacting the phenolic hydroxyl group with a chiral reagent to form, for example, chiral ethers or esters. nih.govorganic-chemistry.org The determination of the enantiomeric purity of these newly synthesized chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the different enantiomers of a compound can exhibit markedly different biological activities. Chiroptical methods are powerful analytical techniques used for this purpose.

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules. The two most prominent chiroptical techniques are Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD). Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption provides a unique spectral signature for each enantiomer.

In practice, the determination of enantiomeric purity is often carried out using High-Performance Liquid Chromatography (HPLC) coupled with a CD detector (HPLC-CD). nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the stereochemical information provided by CD spectroscopy. The chiral derivatives of this compound can be separated on a standard achiral HPLC column, and the eluting compounds are passed through both a UV detector and a CD detector. nih.gov The UV detector measures the total concentration of the compound, while the CD detector measures the circular dichroism signal, which is specific to the chiral nature of the molecule. nih.gov

The enantiomeric excess (ee) can be determined by comparing the CD signal to the UV absorbance at a specific wavelength. nih.gov The g-factor, which is the ratio of the CD signal (ΔA) to the UV absorbance (A), is a measure of the chiroptical activity of the compound. nih.gov For a pure enantiomer, the g-factor will have a specific value, while for a racemic mixture (a 50:50 mixture of both enantiomers), the g-factor will be zero because the CD signals of the two enantiomers cancel each other out.

Alternatively, chiral HPLC using a chiral stationary phase (CSP) can be employed to physically separate the enantiomers. nih.govphenomenex.com In this method, the stationary phase of the HPLC column is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. nih.gov The separated enantiomers can then be quantified using a standard detector, such as a UV detector. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

The synthesis of a chiral derivative of this compound could involve, for instance, an esterification reaction with a chiral carboxylic acid, such as (R)- or (S)-mandelic acid, in the presence of a suitable coupling agent. The resulting diastereomeric esters could then be analyzed to determine the enantiomeric purity of the chiral acid or, if the phenol were modified to be chiral, to determine its enantiomeric composition.

Table 2: Illustrative Data for Enantiomeric Purity Determination of a Chiral Derivative of this compound by HPLC-CD

SampleRetention Time (min)UV Absorbance (254 nm)CD Signal (mdeg)Calculated g-factorEnantiomeric Excess (%)
Racemic Standard10.21.0000
Enantiomer A (pure)10.21.0+505.0 x 10⁻⁵>99
Enantiomer B (pure)10.21.0-50-5.0 x 10⁻⁵>99
Synthesized Sample10.21.0+454.5 x 10⁻⁵90

This table is a hypothetical representation of data that could be obtained from an HPLC-CD analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model and compute molecular properties. These methods offer a detailed view of electron distribution and energy states.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. ymerdigital.com For 3-(2-Methoxyethyl)phenol, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. aksaray.edu.tr

This calculation minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral (torsional) angles. The results would reveal the precise spatial relationship between the phenol (B47542) ring, the hydroxyl group, and the flexible methoxyethyl side chain. This information is crucial for understanding steric effects and potential intramolecular interactions, such as weak hydrogen bonding between the phenolic hydrogen and the ether oxygen of the side chain.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, solve the Schrödinger equation for the molecule, offering a very high degree of accuracy. arxiv.org

Applying these high-level calculations to this compound would provide benchmark data for its energetic and structural properties. While computationally more intensive than DFT, ab initio methods are essential for obtaining precise values for properties like total atomization energies and heats of formation, which are critical for rigorous thermochemical analysis. arxiv.org

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Related Descriptors (Ionization Potential, Chemical Hardness, Electronegativity)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. rjpn.org

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

From the energies of the HOMO and LUMO, several key reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A "harder" molecule has a larger HOMO-LUMO gap and is less reactive. rjpn.org

These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions.

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -E(HOMO)Predicts ease of oxidation (electron donation).
Electron Affinity (A)A ≈ -E(LUMO)Predicts ease of reduction (electron acceptance).
Electronegativity (χ)χ = (I + A) / 2Quantifies overall electron-attracting tendency.
Chemical Hardness (η)η = (I - A) / 2Indicates chemical stability and reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Quantum chemical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net A frequency calculation for this compound would yield a set of vibrational frequencies and their corresponding intensities. aksaray.edu.tr

Each calculated frequency corresponds to a specific atomic motion, such as the O-H stretch of the hydroxyl group, C-H stretches in the aromatic ring, or C-O stretches in the ether linkage. By comparing the predicted spectrum with experimental data, researchers can confirm the molecular structure and assign specific absorption bands to particular functional groups. researchgate.net For instance, studies on phenol have shown how these frequencies can be accurately calculated and assigned. stanford.edu

Thermochemical Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

The vibrational frequency calculations also form the basis for determining key thermochemical properties through statistical mechanics. youtube.com For this compound, properties such as enthalpy, entropy, and heat capacity could be calculated as a function of temperature. youtube.com These values are fundamental for predicting the thermodynamics of reactions involving the compound, determining its stability under different conditions, and understanding its phase behavior. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single, often static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. utexas.edu An MD simulation of this compound would model the molecule's behavior in a given environment, such as in a solvent or interacting with other molecules.

A key application would be conformational analysis. The methoxyethyl side chain of this compound has several rotatable bonds, allowing it to adopt numerous different shapes or "conformations." MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By simulating multiple this compound molecules together, one could study how they pack in a condensed phase and analyze the specific hydrogen bonding or van der Waals interactions that govern their bulk properties. chemrxiv.org

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. While specific docking studies for this compound are not prominently available in the literature, research on structurally similar methoxyphenol derivatives demonstrates the application of this approach.

These studies investigate how methoxyphenol compounds interact with the binding sites of various protein targets. For instance, a study on 4-ethyl-2-methoxyphenol, a compound structurally related to this compound, explored its interaction with the Glucagon-like peptide-1 (GLP-1) receptor, which is a target for type 2 diabetes treatment. The docking results predicted a favorable binding energy of -6.10 kcal/mol, indicating a stable interaction. The study identified key amino acid residues within the receptor's binding pocket that form interactions with the ligand, such as SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and Pro 96 researchgate.net.

Similarly, other research has focused on the interaction of methoxy-containing compounds with different receptors. Docking studies of 3-methoxy flavone derivatives with the estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR) have shown significant binding affinities, suggesting their potential as anticancer agents nih.gov. Another investigation into ferulic acid analogs as inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis, used molecular docking to predict binding energies, which were found to be in the range of -5.37 to -6.85 kcal/mol nih.gov. These examples collectively highlight how molecular docking serves as a predictive tool for assessing the therapeutic potential of methoxyphenol compounds by elucidating their interactions at the molecular level.

Table 1: Examples of Molecular Docking Studies on Methoxyphenol Derivatives
LigandReceptor TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Application
4-ethyl-2-methoxyphenolGLP-1 Receptor (4ZGM)-6.10SER 84, CYS 85, TRP 87, ALA 92, VAL 95, Pro 96Antidiabetic
Ferulic Acid AnalogsMyeloperoxidase (3F9P)-5.37 to -6.85Not specifiedAntiatherosclerotic
3-methoxy flavone derivative (Cii)Estrogen Receptor-α (2IOG)-10.14Not specifiedAnticancer
3-methoxy flavone derivative (Cvi)EGFR (3W2S)-9.42Not specifiedAnticancer

Homology Modeling for Protein Structure Prediction in Biocatalysis

Homology modeling, also known as comparative modeling, is a computational method for constructing an atomic-resolution model of a "target" protein from its amino acid sequence. This is achieved by using the experimentally determined three-dimensional structure of a related homologous protein (the "template"). This technique is particularly valuable in the field of biocatalysis when the crystal structure of an enzyme of interest is not available, as it allows for the generation of a structural model to study enzyme-substrate interactions and guide protein engineering efforts.

In the context of the biocatalysis of phenolic compounds, homology modeling is essential for understanding the function of enzymes like hydroxylases and peroxidases that can degrade or transform these molecules. For example, phenol hydroxylase is a key enzyme in the eco-friendly degradation of aromatic pollutants like phenol. In a study where no direct crystal structure was available for the phenol hydroxylase from Pseudomonas sp. M1, researchers used the I-TASSER server to generate a 3D model researchgate.net. The quality and accuracy of this model were then validated using tools such as RAMPAGE and PROCHECK, which assess parameters like the stereochemical quality of the protein backbone researchgate.net.

Another application is seen in the study of 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), an enzyme that converts phenols to catechols. To understand differences in substrate specificity between the enzymes from E. coli and P. aeruginosa, homology models were created using the crystal structure of a related enzyme from Thermus thermophilus as a template d-nb.info. These models provided insights into the architecture of the active sites, helping to explain why one enzyme could process a broader range of phenolic substrates than the other d-nb.info. Such models are instrumental for the rational design of enzyme variants with improved catalytic activity for specific phenolic compounds.

Table 2: Application of Homology Modeling in Biocatalysis of Phenolic Compounds
Target EnzymeOrganismModeling Tool/ServerTemplate PDB IDPurpose of Study
Phenol HydroxylasePseudomonas sp. M1I-TASSERNot Applicable (Ab initio modeling)Characterization and 3D structure prediction for phenol degradation studies researchgate.net.
4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H)E. coli & P. aeruginosaPhyre22YYJInvestigate active site architecture to understand substrate specificity d-nb.info.
Grape PeroxidaseVitis viniferaDiscovery Studio (Modeler module)1APXConstruct a 3D model to study substrate binding in enzymatic browning mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors (physicochemical, electronic, or structural properties), QSAR models can predict the activity of new or untested compounds, which is highly efficient in the discovery of novel therapeutic agents or antioxidants.

For methoxyphenol and other phenolic compounds, QSAR studies are frequently employed to predict their antioxidant potential. One study performed a QSAR analysis on a series of 2-methoxyphenols to correlate their electronic properties with activities such as radical scavenging, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition josai.ac.jpnih.gov. The researchers calculated various electronic descriptors using semi-empirical molecular orbital methods and found significant linear relationships. For example, a linear correlation (r² = 0.768) was observed between the anti-DPPH radical activity and the ionization potential (IP) of the methoxyphenols josai.ac.jpnih.gov. Similarly, COX-2 inhibition was found to be related to the electronegativity (χ) term (r² = 0.685) josai.ac.jpnih.gov.

Other QSAR studies on broader sets of phenolic compounds have also successfully predicted antioxidant activity. In one such study, a model for 75 phenolic compounds was developed using descriptors like the number of hydroxyl groups (n(OH)), Cosmo Area (CA), Core-Core Repulsion (CCR), and Final Heat of Formation (FHF) nih.govresearchgate.net. Different statistical methods, including Support Vector Regression (SVR), Artificial Neural Network (ANN), and Multiple Linear Regression (MLR), were used to build the predictive models, with the SVR and ANN models showing excellent performance in predicting the Trolox-equivalent antioxidant capacity (TEAC) nih.govresearchgate.net. These studies demonstrate the power of QSAR to guide the design of new phenolic compounds with enhanced biological activities.

Table 3: QSAR Studies for Predicting Biological Activities of Phenolic Compounds
Compound ClassBiological ActivityKey Molecular DescriptorsStatistical MethodReported Correlation/Performance
2-MethoxyphenolsAnti-DPPH Radical ActivityIonization Potential (IP)Linear Regressionr² = 0.768 josai.ac.jpnih.gov
2-MethoxyphenolsCytotoxicity (CC50)Chemical Hardness (η)Linear Regressionr² = 0.713 josai.ac.jp
2-MethoxyphenolsCOX-2 InhibitionElectronegativity (χ)Linear Regressionr² = 0.685 josai.ac.jpnih.gov
Phenolic CompoundsAntioxidant Activity (TEAC)n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of FormationSVR, ANN, MLRRMSE (prediction) = 0.41 (SVR), 0.39 (ANN) nih.govresearchgate.net
FlavonoidsAntiradical PropertiesDFT-based descriptorsMLR, ANNR² = 0.811 (MLR), 0.982 (ANN) imist.ma

Mechanistic Investigations of Biological Activities and Interactions of 3 2 Methoxyethyl Phenol and Its Derivatives

Exploration of Interactions with Biological Targets

The biological activity of phenolic compounds, including 3-(2-methoxyethyl)phenol and its derivatives, is largely determined by their interaction with key proteins such as enzymes and cellular receptors. These interactions can trigger a cascade of cellular events, modulating various physiological and pathological processes.

Enzyme Inhibition and Activation Mechanisms (e.g., Cyclooxygenase inhibition for methoxyphenols)

A significant aspect of the biological activity of methoxyphenols is their ability to inhibit enzymes involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, in particular, are key targets. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels significantly increase during inflammation.

Many methoxyphenol derivatives have been identified as inhibitors of COX-2. For instance, studies on various 2-methoxyphenols have shown that they can inhibit lipopolysaccharide (LPS)-induced COX-2 gene expression in murine macrophage cells (RAW 264.7). The inhibitory mechanism can be complex, sometimes involving a three-step reversible process. The anti-inflammatory activity of these compounds is often linked to their ability to suppress COX-2 expression. For example, the dimer of p-methoxyphenol, but not the monomer, was found to inhibit LPS-stimulated COX-2 expression, highlighting a structural component to this activity. Similarly, a synthetic derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to downregulate the expression of COX-2 in LPS-stimulated macrophages.

The table below summarizes the COX inhibitory effects of selected methoxyphenol derivatives.

Compound/DerivativeTarget EnzymeEffectCell Line/System
Various 2-methoxyphenolsCOX-2Inhibition of LPS-induced gene expressionRAW 264.7 cells
p-Methoxyphenol dimerCOX-2Inhibition of LPS-stimulated expressionRAW 264.7 cells
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)COX-2Downregulation of expressionRAW 264.7 cells
3-(4'-geranyl-3'-methoxy)phenyl-2-trans propenoic acidCOX-2Complete suppression of expressionIsolated monocytes

Receptor Binding and Signaling Pathway Modulation (e.g., Signal Transduction, Cell Proliferation)

Beyond direct enzyme inhibition, this compound derivatives can modulate cellular functions by interacting with cell surface or intracellular receptors, thereby influencing signaling pathways. Phenolic compounds can bind to various receptors, including those involved in viral entry and inflammatory signaling. For example, some polyphenols have been shown to bind to the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis and endothelial permeability.

A key pathway influenced by methoxyphenol derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The synthetic analogue MMPP was specifically designed to target STAT3, a protein implicated in rheumatoid arthritis and other inflammatory diseases. MMPP was found to potently inhibit STAT3 activation and its downstream signaling in both murine macrophages and human synoviocytes from rheumatoid arthritis patients. This inhibition of STAT3 leads to a reduction in the production of pro-inflammatory mediators.

Furthermore, these compounds can affect the nuclear factor-kappaB (NF-κB) signaling pathway, another critical regulator of inflammation. Dimerization of o-methoxyphenols can enhance their ability to inhibit NF-κB activation stimulated by lipopolysaccharides.

Antioxidant and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Electron Transfer and Hydrogen Atom Transfer Pathways

The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, effectively neutralizing it. The antioxidant itself becomes a radical, but it is a much more stable and less reactive species. The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in evaluating the efficiency of the HAT mechanism.

Electron Transfer (ET): In this pathway, the antioxidant donates an electron to the free radical, forming a cation radical. This mechanism is governed by the ionization potential (IP) of the antioxidant molecule.

Studies on phenolic antioxidants suggest that their radical scavenging activity often proceeds via a proton-coupled electron transfer (PCET) mechanism, which has features of both HAT and ET. The methoxy (B1213986) group on the phenol ring plays a role in modulating the electronic properties and, consequently, the antioxidant capacity of the molecule.

Studies of Dimer Effects on Antioxidant Capacity

The dimerization of methoxyphenols can have a significant impact on their biological activities, including their antioxidant capacity. It has been observed that dimerization can enhance antioxidative activity. This enhancement may be due to a reduction in the prooxidative activity that can sometimes be associated with the parent monomers.

The antioxidant capacity of a range of 2-methoxyphenols and their dimers has been evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. Research has shown that dimers synthesized from o-methoxyphenols exhibit potent radical-scavenging activities. For instance, the stoichiometric factor (n), a measure of the number of free radicals scavenged by one molecule of antioxidant, is often less than 2 for many methoxyphenols, suggesting that dimerization occurs during the process. This dimerization can lead to the formation of compounds that remain effective antioxidants.

Investigation of Anti-inflammatory Properties

The anti-inflammatory properties of this compound and its derivatives are a direct consequence of their interactions with enzymes and signaling pathways involved in the inflammatory response. As discussed, the inhibition of COX-2 is a primary mechanism. By reducing COX-2 expression and activity, these compounds decrease the production of pro-inflammatory prostaglandins.

The anti-inflammatory effects are also mediated by the modulation of key signaling pathways like NF-κB and STAT3. The derivative MMPP, for example, strongly inhibits pro-inflammatory responses by targeting STAT3 activation. This leads to a reduction in the generation of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines in both macrophages and human synoviocytes.

The table below presents findings on the anti-inflammatory effects of specific methoxyphenol derivatives.

Compound/DerivativeMechanism of ActionObserved Effect
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Inhibition of STAT3 activation and downstream signalingPotent anti-arthritic activity; Inhibition of pro-inflammatory responses
o-Methoxyphenol dimersInhibition of NF-κB activationInhibition of LPS-induced COX-2 expression
p-Methoxyphenol dimersInhibition of COX-2 expressionDemonstrates anti-inflammatory properties not seen in the monomer

These findings underscore the potential of methoxyphenol derivatives as modulators of inflammation, acting through multiple, interconnected molecular pathways.

Exploration of Antimicrobial Activity

The antimicrobial potential of phenolic compounds is a significant area of research, driven by the increasing resistance of pathogenic microorganisms to existing antibiotics. finechem-mirea.ruresearchgate.net Phenols and their derivatives exert their antimicrobial effects through various mechanisms, primarily involving the disruption of microbial cell structures and metabolic pathways. mdpi.comrroij.com The activity is often influenced by the chemical structure, including the number and position of hydroxyl groups, methoxy groups, and other substituents on the aromatic ring. mdpi.com

The fundamental mechanism of action for many phenolic compounds involves damaging the bacterial cell membrane, which leads to the leakage of intracellular components and ultimately cell death. rroij.comnih.gov They can denature and coagulate proteins, inhibiting essential enzyme activity. rroij.com Phenols may also interfere with the cytoplasmic membrane through passive diffusion or active transport, and some can even impact the cytoplasm and nucleus at the chromosomal level. rroij.com

Research into methoxyphenol derivatives has shown varied efficacy against a range of microbes. For instance, the compound 4-methoxy-3-(methoxymethyl)phenol, isolated from Calotropis gigantea, has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. koreascience.krresearchgate.net In one study, this compound exhibited zones of inhibition against Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net Generally, the antimicrobial activity of polyphenols is linked to their hydroxyl groups, which interact with microbial cell membranes, proteins, and organelles, and their ability to chelate metal ions needed for bacterial processes. mdpi.com

While direct studies on this compound are limited, research on analogous structures provides insight into its potential activities. For example, Schiff base ligands derived from methoxyphenols, such as 3-Methoxy-2-{[2-(2-methoxy-phenoxy)-ethylimino]-methyl}-phenol, and their transition metal complexes have been synthesized and evaluated for their antimicrobial properties against E. coli and S. aureus. jocpr.com Such studies help in understanding the structure-activity relationships that govern the antimicrobial potency of this class of compounds. The addition of functional groups, like the methoxy group (–OCH3), can influence the antimicrobial activity of phenolic compounds. mdpi.com

Table 1: Antimicrobial Activity of 4-methoxy-3-(methoxymethyl)phenol

MicroorganismConcentration (µg/ml)Zone of Inhibition (mm)
Escherichia coli (MTCC 62)10008 ± 0.98
20017 ± 1.28
Staphylococcus aureus (MTCC 87)10005 ± 0.65
20013 ± 1.85
Aspergillus flavus (MTCC 96)10009 ± 0.36
20014 ± 1.06
Aspergillus niger (MTCC 107)10010 ± 0.65
20013 ± 1.55
Candida albicans (MTCC 118)10009 ± 0.30
20016 ± 1.50
Data sourced from a study on compounds isolated from Calotropis gigantea white. researchgate.net

Studies on Potential Anticancer and Neuroprotective Effects

Phenolic compounds and their derivatives are extensively studied for their potential therapeutic applications, including anticancer and neuroprotective activities. nih.govresearchgate.netnih.gov Their mechanisms of action often involve antioxidant properties, modulation of cellular signaling pathways, and induction of apoptosis. mdpi.commdpi.com

Anticancer Effects: The anticancer activities of phenolic compounds are multifaceted. They can inhibit cancer cell proliferation, tumor growth, angiogenesis, and metastasis, while also inducing programmed cell death (apoptosis). mdpi.com Derivatives of this compound have been explored for their cytotoxic properties. For example, PMAP, a derivative of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol, has shown cytotoxic effects in vitro, suggesting that the methoxy group may contribute to metabolic stability. Another methoxyphenol derivative, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been found to inhibit cell motility and invasion in triple-negative breast cancer cells by suppressing epithelial-to-mesenchymal transition (EMT) and vascular endothelial growth factor (VEGF). nih.gov Similarly, 2-methoxyestradiol (B1684026) (2ME2), an endogenous metabolite of estradiol, has demonstrated potent anti-cancer effects in triple-negative breast cancer cells by inhibiting proliferation, inducing apoptosis, and arresting the cell cycle. nih.gov

The general mechanism for many phenolic anticancer agents involves the modulation of key cellular pathways. They can upregulate tumor suppressor proteins like p53, alter the expression of proteins in the Bcl-2 family to favor apoptosis, and inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion. nih.govmdpi.com For instance, the flavonoid kaempferol (B1673270) has shown anti-breast cancer effects by inducing DNA damage, increasing caspase activity, and downregulating MMP-9 levels. mdpi.com

Table 2: Investigated Anticancer Effects of Methoxy-Phenol Derivatives

CompoundCancer TypeObserved Effects
2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ)Triple-Negative Breast Cancer (TNBC)Inhibited cell motility and invasion; Suppressed EMT and VEGF expression. nih.gov
2-methoxyestradiol (2ME2)Triple-Negative Breast Cancer (TNBC)Inhibited cell proliferation; Induced apoptosis; Arrested cell cycle in S-phase; Inhibited migration and invasion. nih.gov
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolOsteosarcomaExhibited strong inhibitory response (IC50 of 50.5 ± 3.8 µM); Induced apoptosis; Acted as a migration inhibitor. researchgate.net

Neuroprotective Effects: Phenolic compounds are also recognized for their neuroprotective potential, which is largely attributed to their ability to counteract oxidative stress and neuroinflammation, key factors in neurodegenerative diseases. nih.govmdpi.com They can protect neurons from damage by scavenging free radicals, activating antioxidant enzymes, and modulating signaling pathways related to neuronal survival. conicet.gov.arnih.gov

The mechanisms underlying neuroprotection are diverse. Phenolic compounds can cross the blood-brain barrier and exert their effects directly within the central nervous system. mdpi.com They can modulate the activity of protein kinases and signaling pathways such as the extracellular signal-regulated kinase (ERK) 1/2 and protein kinase B (Akt) pathways, which are crucial for neuronal survival. nih.govmdpi.com Furthermore, they can inhibit neuronal apoptosis by preventing the activation of glutamate (B1630785) receptors, reducing calcium ion influx, and blocking the translocation of pro-apoptotic proteins like Bax to the mitochondria. mdpi.com While specific studies on this compound are not prominent, the general properties of structurally similar phenols suggest potential for neuroprotective activity by mitigating oxidative damage and inflammation in neuronal cells. nih.govconicet.gov.ar

Biochemical Pathway Perturbation Analysis

The biological activities of this compound and its derivatives are intrinsically linked to their ability to interact with and perturb various biochemical and cellular signaling pathways. Phenolic compounds are known to modulate a wide array of pathways involved in cell proliferation, inflammation, apoptosis, and metabolism. nih.govnih.gov

One of the primary ways phenolic compounds exert their effects is through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways. nih.govresearchgate.net These pathways are central to the regulation of cellular processes such as growth, differentiation, and stress response. For example, the methoxy-phenol derivative (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol was found to attenuate inflammatory responses by affecting PKCδ/JNK/AP-1 pathways. researchgate.net Polyphenols can also influence the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, and its inhibition can be a key mechanism for the anticancer effects of these compounds. nih.govnih.gov

In the context of cancer, phenolic compounds can interfere with pathways that control cell cycle progression and apoptosis. They can downregulate cyclins and upregulate cyclin-dependent kinase inhibitors, leading to cell cycle arrest. nih.gov They can also trigger apoptosis by modulating the intrinsic pathway, often involving the tumor suppressor protein p53 and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.govnih.gov

From a metabolic standpoint, phenols can be processed by enzymes such as peroxidases, leading to the formation of reactive metabolites that can bind to proteins and other macromolecules. nih.gov The degradation of phenol in microorganisms often proceeds via catechol and subsequent cleavage of the aromatic ring through either the ortho or meta pathway. nih.gov In eukaryotes, the metabolism of related structures like 2-methoxyethanol (B45455) leads to the formation of metabolites such as methoxyacetate, which can have further biological effects. researchgate.net Understanding how this compound is metabolized is crucial for elucidating its mechanism of action and potential biological impact. The perturbation of these fundamental biochemical pathways underlies the diverse biological activities attributed to this class of compounds.

Degradation Pathways and Environmental Chemistry of Methoxyethylphenols

Photocatalytic Degradation Mechanisms in Aqueous Systems

Heterogeneous photocatalysis is an advanced oxidation process (AOP) utilized for the degradation of persistent organic pollutants in water. This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS). These ROS are responsible for the subsequent degradation of organic compounds.

The fundamental mechanism involves the photoexcitation of the semiconductor catalyst by light energy equal to or greater than its band gap, leading to the formation of electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) can directly oxidize organic molecules adsorbed on the catalyst surface or react with water molecules to form hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to produce superoxide radicals (O₂⁻•), which can further lead to the formation of other ROS, including •OH. The hydroxyl radical is a powerful, non-selective oxidant that is a primary driver of the degradation of phenolic compounds. taylorandfrancis.com

For phenolic compounds, the degradation process is initiated by the electrophilic attack of •OH radicals on the aromatic ring. This leads to the formation of hydroxylated intermediates. The degradation of phenol (B47542) and its derivatives generally follows pseudo-first-order kinetics. acs.org The efficiency of the process is influenced by several factors including the pH of the solution, the concentration of the catalyst, and the initial concentration of the pollutant. For instance, the photocatalytic degradation of phenol is often more effective under acidic conditions. acs.org

The presence of substituents on the phenol ring, such as the methoxyethyl group in 3-(2-Methoxyethyl)phenol, can influence the rate of degradation. Electron-donating groups can increase the electron density of the benzene (B151609) ring, potentially making it more susceptible to attack by electrophilic hydroxyl radicals.

Atmospheric Oxidation Reactions Initiated by Hydroxyl Radicals

In the troposphere, the primary degradation pathway for volatile organic compounds like substituted phenols during the daytime is through oxidation reactions initiated by the hydroxyl radical (•OH). sci-hub.se The •OH radical is a dominant atmospheric oxidant due to its high reactivity and strong oxidizing capacity. mdpi.com

The reaction between •OH and a phenolic compound can proceed via two main pathways:

OH addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is typically the dominant pathway for phenols. sci-hub.se

H-atom abstraction: The •OH radical abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical and a water molecule.

For substituted phenols, the rate of these reactions is highly dependent on the nature and position of the substituent groups. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, tend to increase the electron density of the aromatic ring, thereby increasing the rate of reaction with the electrophilic •OH radical. mdpi.comacs.org Therefore, the methoxyethyl group on this compound is expected to enhance its reactivity towards atmospheric •OH radicals compared to unsubstituted phenol.

These initial reactions lead to the formation of various intermediates which can undergo further reactions with other atmospheric oxidants like oxygen (O₂) and nitrogen oxides (NOx). These subsequent reactions can lead to ring-opening and the formation of smaller, oxygenated compounds, or the formation of nitrated phenols. sci-hub.se The aqueous-phase photochemical oxidation of phenolic compounds is recognized as an important pathway for the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. mdpi.com

Identification and Characterization of Transformation Products and Metabolites

During the photocatalytic degradation of phenol and its derivatives, the initial attack by hydroxyl radicals typically leads to the formation of hydroxylated aromatic intermediates. Common primary products identified in studies of phenol photocatalysis include catechol, hydroquinone, and benzoquinone. nih.govscielo.org.co Further oxidation of these intermediates can lead to the opening of the aromatic ring, forming short-chain carboxylic acids such as maleic acid, pyruvic acid, glyoxylic acid, and oxalic acid, before eventual mineralization to carbon dioxide (CO₂) and water (H₂O). nih.govmdpi.com

In atmospheric oxidation, the reaction of phenols with •OH radicals leads to a different suite of products. In the presence of NOx, catechol and nitrophenols are common products. sci-hub.se The subsequent reactions of the initial radical adducts with O₂ can lead to ring-cleavage, producing dicarbonyls and other oxygenated volatile organic compounds. Fragmentation of catechol structures at the air-water interface has been shown to produce various low molecular weight carboxylic acids. nih.gov

The table below summarizes potential transformation products based on studies of related phenolic compounds.

Degradation ProcessIntermediate ClassSpecific Transformation Products
Photocatalytic DegradationHydroxylated AromaticsCatechol, Hydroquinone, Resorcinol (B1680541), Hydroxybenzoquinone, Pyrogallol nih.govscielo.org.comdpi.com
Ring-Opened Products (Carboxylic Acids)Maleic Acid, Formic Acid, Pyruvic Acid, Glyoxylic Acid, Oxalic Acid nih.govmdpi.com
Atmospheric OxidationAromatic ProductsCatechol, Nitrophenols (in presence of NOx), Quinones sci-hub.senih.gov
Ring-Opened ProductsSubstituted cis,cis-Muconic Acids, Maleinaldehydic Acid, Dicarbonyls nih.gov

Environmental Fate and Persistence Studies

The environmental fate of a chemical describes its transport and transformation within various environmental compartments, including air, water, soil, and sediment. Persistence refers to the length of time a compound remains in the environment before being broken down by chemical, physical, or biological processes. researchgate.net The persistence of a substance is often characterized by its degradation half-life in these different compartments.

For phenolic compounds, key environmental fate processes include photo-oxidation in air and water, chemical oxidation, and microbial degradation. cpcb.nic.in The structure of a substituted phenol significantly influences its environmental behavior. Factors like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine how the compound distributes itself in the environment. Generally, greater substitution on the phenolic ring can lead to increased recalcitrance and persistence. oup.com

While specific persistence data for this compound are not available, general principles for substituted phenols suggest that it would be subject to degradation. The presence of the hydroxyl group and the activated aromatic ring makes it susceptible to oxidation. Its mobility in soil and water would be influenced by its polarity, which is affected by both the hydroxyl and the methoxyethyl groups. Chemicals with moderate to rapid degradation rates in surface waters and soil, measured in days to weeks, are generally not considered persistent. researchgate.net A comprehensive environmental risk assessment would require experimental determination of its half-life in soil, water, and air.

Role in Biotransformation Processes in Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds, typically facilitated by enzymes. This metabolic process is crucial for detoxifying and eliminating foreign substances (xenobiotics) from the body. Biotransformation reactions are generally categorized into Phase I and Phase II. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH₂, -SH) on the substrate, usually increasing its polarity. The most common Phase I reactions are oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes found mainly in the liver. nih.gov For a substituted phenol like this compound, Phase I metabolism would likely involve further hydroxylation of the aromatic ring. Another potential reaction is O-demethylation of the methoxyethyl group, a common biotransformation for methoxy-substituted compounds. nih.gov

Phase II Reactions: In this phase, the modified compound from Phase I (or the parent compound if it already has a suitable functional group) is conjugated with an endogenous molecule, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione. nih.gov These reactions significantly increase the water solubility of the compound, facilitating its excretion via urine or bile. The phenolic hydroxyl group is a primary site for conjugation reactions.

Microorganisms in the environment, such as bacteria and fungi, also play a significant role in the biotransformation of phenolic compounds. nih.gov Fungi, for example, have been shown to catalyze reactions like demethylation, hydroxylation, and glycosylation on methoxy-substituted flavonoids. nih.gov Engineered microorganisms have demonstrated the ability to hydroxylate compounds like benzene and toluene to form phenols and then catechols, illustrating a common microbial pathway for aromatic compound degradation. researchgate.net These processes are fundamental to the natural attenuation of phenolic compounds in soil and water.

Advanced Research Applications and Utility in Academic Contexts

Role as Reference Standards and Impurity Markers in Pharmaceutical Research and Quality Control

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Reference standards and impurity markers are critical for this purpose. 3-(2-Methoxyethyl)phenol has been identified as a potential impurity in the synthesis of certain pharmaceutical compounds. For instance, it is listed as a related impurity of Metoprolol (B1676517), a widely used beta-blocker. As such, it serves as a crucial reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in Metoprolol and other related drug substances.

The availability of well-characterized this compound as a reference standard allows pharmaceutical manufacturers to:

Develop and validate analytical methods for quality control.

Accurately identify and quantify this specific impurity in drug batches.

Ensure that the levels of this impurity remain within the stringent limits set by regulatory authorities.

Conduct stability studies to monitor the degradation of the API and the formation of impurities over time.

Table 1: Profile of this compound as a Pharmaceutical Reference Standard

Parameter Description
Compound Name This compound
Application Reference Standard, Impurity Marker
Associated API Metoprolol
Purpose Method development, validation, quality control, stability testing

Application as Building Blocks in the Synthesis of Complex Bioactive Molecules

Phenolic compounds are a cornerstone in the synthesis of a vast array of biologically active molecules due to the versatile reactivity of the phenol (B47542) group and the aromatic ring. While specific, large-scale applications of this compound as a building block are not extensively documented in publicly available research, its structure suggests significant potential in medicinal chemistry. The hydroxyl group can be readily functionalized, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of diverse chemical moieties.

The methoxyethyl side chain also offers a handle for further chemical modification. This combination of reactive sites makes this compound a potentially valuable precursor for the synthesis of novel compounds with desired pharmacological properties. Researchers can utilize this scaffold to explore new chemical space in the quest for more effective and selective therapeutic agents.

Utilization in Catalyst Development and Ligand Design for Various Chemical Transformations

The development of novel catalysts and ligands is a central theme in modern chemistry, driving innovations in synthesis and manufacturing. Phenolic compounds, with their ability to coordinate with metal centers, are often employed in the design of ligands for catalysis. The hydroxyl group of this compound, along with the potential for introducing other coordinating groups on the aromatic ring, makes it a candidate for the development of new ligands.

While specific examples of catalysts or ligands derived from this compound are not prominent in the current literature, the general principles of ligand design suggest its potential utility. The electronic properties of the phenol ring can be tuned by the methoxyethyl group, which in turn can influence the catalytic activity of a metal complex incorporating this ligand. Such ligands could find applications in a variety of chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Contribution to the Understanding of Structure-Activity Relationships in Phenolic Compounds

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its therapeutic effects. Phenolic compounds are a rich area for SAR studies due to the wide range of biological activities they exhibit, including antioxidant, anti-inflammatory, and anticancer properties.

Although SAR studies specifically focused on a series of this compound derivatives are not widely reported, this compound can serve as a valuable tool in broader investigations of phenolic compounds. By comparing the biological activity of this compound with its isomers (2- and 4-(2-Methoxyethyl)phenol) and other substituted phenols, researchers can gain insights into how the position and nature of substituents on the phenolic ring influence activity. This knowledge contributes to the rational design of new bioactive molecules with improved potency and selectivity.

Development of Analytical Methods for Detection and Quantification in Research Matrices

The ability to accurately detect and quantify specific chemical compounds in various samples is essential for research and quality control. For a compound like this compound, which can be an impurity in pharmaceutical preparations, robust analytical methods are crucial. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the workhorses for such analyses.

While a universally standardized method for this compound may not be established, general methods for the analysis of phenolic compounds are readily adaptable. A typical analytical method development would involve:

Method Selection: Choosing between HPLC and GC based on the compound's volatility and thermal stability.

Column Selection: Selecting an appropriate stationary phase for optimal separation from other components in the sample matrix.

Mobile/Carrier Gas and Gradient/Temperature Program Optimization: Fine-tuning the chromatographic conditions to achieve good resolution and peak shape.

Detector Selection: Utilizing a detector that provides the necessary sensitivity and selectivity, such as a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer for GC.

Method Validation: Rigorously testing the method for its accuracy, precision, linearity, and limits of detection and quantification to ensure reliable results.

Table 2: General Approaches for Analytical Method Development for this compound

Analytical Technique Key Considerations
High-Performance Liquid Chromatography (HPLC) Reversed-phase column (e.g., C18), UV detection, mobile phase optimization (e.g., acetonitrile (B52724)/water gradient).
Gas Chromatography (GC) Capillary column with a suitable stationary phase, temperature programming, FID or MS detection. Derivatization may be employed to improve volatility and peak shape.

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Routes for Synthesis and Derivatization

The synthesis and modification of phenolic compounds are increasingly benefiting from the precision and sustainability of biocatalysis. For 3-(2-Methoxyethyl)phenol, leveraging enzymatic processes offers a promising route to novel derivatives with enhanced activities and greener production profiles. Future research will likely focus on employing a range of enzymes to catalyze specific transformations of the this compound scaffold.

Enzymatic activation is an available approach for the transformation of phenols to diphenols, similar to biological metabolic processes. nih.gov Key areas of exploration include:

Hydroxylation: Enzymes such as tyrosinases or laccases could be used to introduce additional hydroxyl groups onto the aromatic ring, creating catechol or resorcinol (B1680541) derivatives. These di- or polyphenolic structures often exhibit enhanced antioxidant properties.

Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to the phenolic hydroxyl group. This derivatization can significantly improve the water solubility and bioavailability of the parent compound, a common strategy in the development of prodrugs. nih.gov

Polymerization: Oxidative enzymes like peroxidases and laccases can catalyze the polymerization of phenols to produce poly-phenolic resins with applications as adhesives, coatings, or functional materials.

Esterification: Lipases could be used in non-aqueous media to esterify the phenolic hydroxyl group with various fatty acids, creating lipophilic derivatives suitable for applications in cosmetics or as fat-soluble antioxidants.

The table below outlines potential biocatalytic transformations for this compound.

TransformationEnzyme ClassPotential ProductKey Benefit
Ortho-HydroxylationTyrosinases, Laccases3-(2-Methoxyethyl)benzene-1,2-diolIncreased antioxidant activity
O-GlycosylationGlycosyltransferases3-(2-Methoxyethyl)phenyl glucosideEnhanced water solubility
Oxidative PolymerizationPeroxidases, LaccasesPoly(this compound)Novel polymeric material
O-AcylationLipases3-(2-Methoxyethyl)phenyl acetate (B1210297)Modified lipophilicity

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of their kinetics, mechanisms, and the influence of various parameters. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable for this purpose. mt.commt.com The application of these techniques to the synthesis and derivatization of this compound can provide critical data to improve yield, minimize byproducts, and ensure process safety. mt.commdpi.com

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR™ and similar technologies enable the continuous tracking of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. mt.commt.comnih.gov For instance, during an etherification reaction on the phenolic hydroxyl group, one could monitor the disappearance of the broad O-H stretch and the appearance of a new C-O-C ether stretch in real-time. nih.govjascoinc.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique provides detailed structural information about molecules as a reaction progresses. caister.com It can be used to observe reactions as they occur, providing real-time data on the transformation of reactants to products. For a reaction involving the side chain of this compound, in situ NMR could track the subtle shifts in the proton (¹H) or carbon (¹³C) signals of the methoxyethyl group, offering mechanistic insights. chemrxiv.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring chemical changes, particularly for reactions involving π-systems and specific functional groups. spectroscopyonline.com It can be used to follow the progress of reactions involving the aromatic ring of this compound, such as electrophilic substitution, by tracking changes in the ring vibration modes. beilstein-journals.orgnih.gov

This table compares the applicability of these techniques for monitoring reactions involving this compound.

Spectroscopic TechniqueInformation ProvidedExample Application for this compoundAdvantages
In Situ FTIR Functional group changes, reaction kinetics, mechanismMonitoring the esterification of the phenol (B47542) groupReal-time, versatile for many reaction types mt.commt.com
In Situ NMR Detailed structural changes, identification of intermediatesObserving the regioselectivity of an aromatic substitution reactionHigh structural resolution, unambiguous identification chemrxiv.org
Raman Spectroscopy Molecular vibrations, particularly of non-polar bondsTracking the progress of a polymerization reactionNon-invasive, can be used with fiber optic probes spectroscopyonline.comnih.gov

Integration of Computational Chemistry with High-Throughput Screening for New Applications

The discovery of novel applications for chemical compounds can be significantly accelerated by integrating computational modeling with experimental high-throughput screening (HTS). This synergistic approach allows for the rational design of derivatives and the efficient identification of lead compounds for specific biological or material properties.

For this compound, this process would involve:

In Silico Library Generation: Creating a virtual library of derivatives by computationally modifying the parent scaffold (e.g., adding different substituents to the aromatic ring or altering the side chain).

Computational Property Prediction: Using methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling to predict the properties of the virtual library. imist.maimist.ma QSAR models, for example, can be developed to correlate the structural features of phenol derivatives with their observed toxicities or biological activities. nih.govnih.govtandfonline.com

High-Throughput Screening (HTS): Synthesizing a focused subset of the most promising candidates identified computationally and testing them experimentally for the desired activity (e.g., enzyme inhibition, receptor binding, antioxidant capacity).

Iterative Refinement: Using the experimental HTS data to refine the computational models, leading to more accurate predictions and the design of a next generation of improved compounds.

The workflow for this integrated approach is summarized below.

StepActionTools/MethodsDesired Outcome
1Virtual Library DesignCheminformatics softwareA large, diverse set of virtual this compound derivatives
2Property PredictionDFT, Molecular Docking, QSAR imist.manih.govA ranked list of candidates with high predicted activity and favorable properties
3Focused SynthesisAutomated or parallel synthesisPhysical samples of the most promising virtual compounds
4Experimental ScreeningHigh-Throughput Screening (HTS) assaysIdentification of active compounds ("hits") from the synthesized library
5Model RefinementMachine learning, statistical analysisImproved QSAR models for the next round of design and prediction

Development of Supramolecular Assemblies Incorporating this compound Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The this compound scaffold contains several features conducive to forming such assemblies, including a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting ether oxygen, and an aromatic ring capable of π-π stacking. nih.govrsc.orgethernet.edu.et

Future research could explore the self-assembly of this compound or its derivatives into well-ordered, functional supramolecular structures. nih.gov

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, capable of forming robust interactions with acceptors. rsc.orgresearchgate.net The ether oxygen in the side chain can also act as a hydrogen bond acceptor. These interactions could drive the formation of one-dimensional chains, tapes, or more complex three-dimensional networks. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is crucial in the organization of many organic materials.

Host-Guest Chemistry: The molecule could be incorporated as a building block into larger macrocycles or cages capable of encapsulating guest molecules, with potential applications in sensing or controlled release.

The development of these assemblies opens up possibilities for creating novel "smart" materials, where the bulk properties are controlled by the specific non-covalent interactions at the molecular level. worldscientific.comresearchgate.net

Non-Covalent InteractionRelevant Structural FeaturePotential Supramolecular StructurePotential Application
Hydrogen BondingPhenolic -OH, Ether -O-1D Chains, 2D Sheets, Gels nih.govSmart materials, drug delivery matrices
π-π StackingAromatic RingColumnar stacks, Lamellar structuresOrganic electronics, sensors
van der Waals ForcesMethoxyethyl side chainClose-packed crystal structuresPolymorphism control
Host-Guest InteractionsIncorporation into macrocyclesCages, NanocapsulesMolecular recognition, catalysis researchgate.net

Investigation of Material Science Applications Beyond Traditional Chemistry

The structural features of this compound make it an interesting candidate for applications in material science. The combination of a reactive phenol group and a flexible, polar methoxyethyl side chain allows for its use as a monomer or a functional additive in a variety of materials.

Polymer Science: The phenolic hydroxyl group can be used as a reactive site for polymerization. It could be a monomer for creating phenoxy resins or polycarbonates. The methoxyethyl side chain would act as an internal plasticizer, potentially imparting greater flexibility and lower glass transition temperatures to the resulting polymers compared to polymers made from simpler phenols.

Functional Coatings: As a component in epoxy or polyurethane resins, this compound could enhance properties like adhesion, flexibility, and solvent resistance. Its derivatives could also be used to create surfaces with tailored wettability.

Organic Electronics: Phenolic compounds are precursors to materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The this compound scaffold could be elaborated into more complex conjugated molecules, where the side chain could be used to tune solubility and film-forming properties, which are critical for device fabrication.

Material ClassRole of this compoundPotential Advantage
Thermosetting Polymers Monomer or co-monomer (e.g., in phenolics, epoxies)Improved flexibility, modified thermal properties
Thermoplastics Monomer for polyesters or polycarbonatesTunable glass transition temperature, enhanced processability
Functional Coatings Additive or reactive componentEnhanced adhesion and mechanical properties
Organic Electronics Building block for conjugated materialsImproved solubility and film morphology

Contribution to Sustainable Chemistry Practices and Green Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. A key metric in this endeavor is "atom economy," which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com Future research on this compound will undoubtedly focus on developing synthetic routes that are not only efficient in yield but also in atom economy. rsc.orgnih.gov

Traditional syntheses of substituted phenols can involve multi-step processes with poor atom economy, often using hazardous reagents and generating significant waste. rsc.org Greener approaches to synthesizing and modifying this compound could include:

Catalytic C-C Coupling Reactions: Using catalytic methods to construct the ethyl side chain directly onto a phenol precursor, avoiding the use of stoichiometric organometallic reagents.

Alkylation with Green Reagents: Employing environmentally benign alkylating agents like dimethyl carbonate or dimethyl ether instead of toxic methyl halides or dimethyl sulfate (B86663) for O-methylation steps. rsc.orgmdpi.com

Use of Greener Solvents: Exploring reaction conditions in sustainable solvents such as water, supercritical fluids (e.g., scCO₂), or bio-based solvents. researchgate.net For example, catalyst-free alkylation of phenols has been achieved in supercritical water. researchgate.net

Process Intensification: Utilizing technologies like continuous flow chemistry to improve reaction control, reduce reaction times, and minimize solvent usage.

The table below provides a conceptual comparison between a traditional and a greener synthetic approach for a hypothetical modification of this compound.

FeatureTraditional Approach (e.g., Williamson Ether Synthesis)Green Approach (e.g., Catalytic Alkylation)
Reagents Strong base (e.g., NaH), alkyl halideDialkyl carbonate, solid base catalyst
Solvents Anhydrous polar aprotic (e.g., DMF, THF)Minimal solvent or green solvent (e.g., anisole)
Byproducts Stoichiometric salt waste (e.g., NaBr)Water, CO₂
Atom Economy Low to moderate rsc.orgHigh jocpr.com
Safety Concerns Flammable solvents, corrosive/toxic reagentsMilder conditions, less hazardous materials

By focusing on these emerging research avenues, the scientific community can unlock the full potential of the this compound scaffold, leading to novel materials, more efficient chemical processes, and a greater contribution to sustainable chemical practices.

Q & A

Q. What are the established synthetic routes and purification methods for 3-(2-Methoxyethyl)phenol?

  • Methodological Answer : this compound can be synthesized via alkylation of phenol derivatives or isolated from natural sources. For example, it was isolated from Acorus tatarinowii root extract using ethyl acetate fractionation followed by silica gel chromatography and preparative HPLC . Synthetic routes may involve Williamson ether synthesis, where 3-hydroxyphenol reacts with 2-methoxyethyl halides under basic conditions. Purification typically employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization. Purity is confirmed via HPLC (C18 column, mobile phase: methanol/water 70:30, UV detection at 254 nm) .

Q. How is this compound characterized analytically?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 6.7–7.2 ppm for aromatic protons, δ 3.4–3.6 ppm for methoxy and ethylene groups) .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 168.1) .
  • Chromatography : HPLC retention time comparison with reference standards (e.g., TRC-M262585) under isocratic conditions .

Q. What pharmacological activities have been reported for this compound?

  • Methodological Answer : In vitro anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound reduced NO production (IC50_{50} = 12.5 μM) and TNF-α levels, measured via Griess assay and ELISA, respectively . Dose-response curves and statistical analysis (ANOVA with post-hoc tests) are critical for validating efficacy.

Advanced Research Questions

Q. How can synthetic yield of this compound be optimized using experimental design?

  • Methodological Answer : A factorial design (e.g., 2k^k design) evaluates factors like reaction temperature, base concentration, and solvent polarity. For example, optimizing alkylation of 3-hydroxyphenol with 2-methoxyethyl bromide:
  • Factors : NaOH concentration (0.1–1.0 M), temperature (60–100°C).
  • Response : Yield quantified via HPLC.
    Statistical software (e.g., Minitab) identifies significant interactions. Pilot studies suggest higher yields (≥75%) at 80°C with 0.5 M NaOH .

Q. How can spectral data contradictions in structural elucidation be resolved?

  • Methodological Answer : Contradictions in NMR or MS data may arise from isomerization or impurities. Strategies include:
  • 2D NMR : HSQC and HMBC to confirm connectivity (e.g., distinguishing 3- vs. 4-(2-Methoxyethyl)phenol isomers) .
  • Spiking Experiments : Co-injecting with a known isomer (e.g., 4-(2-Methoxyethyl)phenol, CAS 56718-71-9) to resolve HPLC retention time overlaps .
  • DFT Calculations : Comparing experimental 13^13C shifts with computed values (B3LYP/6-31G* level) .

Q. What mechanistic insights exist for the anti-inflammatory activity of this compound?

  • Methodological Answer : Mechanistic studies involve:
  • Western Blotting : Assessing NF-κB pathway inhibition (e.g., reduced p65 phosphorylation in LPS-treated cells) .
  • Molecular Docking : Simulating binding to COX-2 or iNOS enzymes (AutoDock Vina, PDB ID: 1PXX).
  • Metabolomics : LC-MS-based profiling to identify downstream metabolites (e.g., arachidonic acid derivatives) .

Q. How does this compound behave in catalytic applications?

  • Methodological Answer : As a ligand precursor, it can be functionalized for metal complexes. Example:
  • Ligand Synthesis : React with bis(2-methoxyethyl)amine and formaldehyde to form 4,6-di-alkyl-2-bis(2-methoxyethyl)aminomethylphenols, yielding hydrophobic ligands (70–85% yield) .
  • Catalytic Testing : Evaluate Pd(II) complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides, monitoring conversion via GC-MS .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.